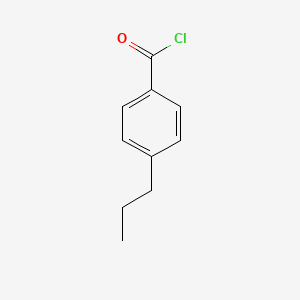

4-Propylbenzoyl chloride

Beschreibung

4-Propylbenzoyl chloride (CAS 52710-27-7) is an aromatic acyl chloride with the molecular formula C₁₀H₁₁ClO and a molecular weight of 182.65 g/mol . Its structure consists of a benzoyl group (C₆H₅CO-) substituted with a linear propyl chain (-CH₂CH₂CH₃) at the para position of the benzene ring. This compound is characterized by its corrosive nature, pungent odor, and reactivity as a benzoylating agent in organic synthesis . Key applications include its use as an intermediate in pharmaceuticals, agrochemicals, and specialty polymers, where its para-propyl substituent enhances lipophilicity and influences reaction kinetics .

Eigenschaften

IUPAC Name |

4-propylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYPCJXREKMMCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068790 | |

| Record name | Benzoyl chloride, 4-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52710-27-7 | |

| Record name | 4-Propylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52710-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 4-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052710277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 4-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 4-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Propylbenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Propylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation of propylbenzene with oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In industrial settings, 4-Propylbenzoyl chloride is produced using similar Friedel-Crafts acylation methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Propylbenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: Reacts with water to form 4-propylbenzoic acid and hydrochloric acid.

Reduction: Can be reduced to 4-propylbenzyl alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

Hydrolysis: Conducted under acidic or basic conditions, often using dilute hydrochloric acid or sodium hydroxide.

Reduction: Performed under anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

4-Propylbenzoic Acid: Formed from hydrolysis.

4-Propylbenzyl Alcohol: Formed from reduction.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Propylbenzoyl chloride is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its reactivity allows it to form various derivatives that are crucial in medicinal chemistry. For instance, it can be involved in the synthesis of:

- Antibiotics : Used in the development of novel antibiotics by modifying existing structures.

- Analgesics : Serves as a precursor for pain-relief medications.

- Antiviral agents : Plays a role in synthesizing compounds aimed at treating viral infections.

Case Study: Synthesis of Antiviral Compounds

Research has demonstrated that 4-propylbenzoyl chloride can be used to synthesize antiviral agents by reacting with amines to form amides, which are critical for developing new antiviral drugs.

Chemical Synthesis

This compound is extensively used in organic synthesis due to its ability to introduce the benzoyl group into various substrates. It is particularly useful for:

- Formation of Esters : By reacting with alcohols, it can produce propyl esters, which are important in flavoring and fragrance industries.

- Synthesis of Benzoyl Derivatives : It can be converted into benzoyl peroxide, a compound widely used as a polymerization initiator and in acne treatment formulations.

Industrial Applications

In addition to its pharmaceutical uses, 4-propylbenzoyl chloride finds applications in several industrial processes:

- Polymer Industry : Used as an initiator for polymerization reactions, particularly in producing plastics and resins.

- Dyes and Pigments : Acts as a precursor for synthesizing various dyes and pigments used in textiles and coatings.

Environmental Considerations

While 4-propylbenzoyl chloride has numerous applications, its handling requires caution due to potential environmental impacts. It is classified as moisture-sensitive and should be stored away from water to prevent hydrolysis, which can lead to the release of hydrochloric acid.

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Intermediate for antibiotics, analgesics, antiviral agents |

| Chemical Synthesis | Formation of esters, synthesis of benzoyl derivatives |

| Industrial Processes | Polymerization initiator, precursor for dyes and pigments |

| Environmental Management | Requires careful handling due to moisture sensitivity |

Wirkmechanismus

The mechanism of action of 4-Propylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-propylbenzoyl chloride with analogous benzoyl and benzyl chloride derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Structural Features |

|---|---|---|---|---|---|

| 4-Propylbenzoyl chloride | 52710-27-7 | C₁₀H₁₁ClO | 182.65 | Benzoyl chloride | Para-propyl substitution |

| 4-(trans-4-Propylcyclohexyl)benzoyl chloride | Not provided | C₁₇H₂₁ClO | 276.80 | Benzoyl chloride | Cyclohexyl-propyl substituent (trans) |

| 4-Isopropylbenzyl chloride | 2051-18-5 | C₁₀H₁₃Cl | 168.66 | Benzyl chloride | Para-isopropyl substitution |

| 4-Propylbenzeneacetyl chloride | 100558-61-0 | C₁₁H₁₃ClO | 196.67 | Acetyl chloride | Acetyl group instead of benzoyl |

| 4-n-Propylbenzenesulfonyl chloride | 146949-07-7 | C₉H₁₁ClO₂S | 218.70 | Sulfonyl chloride | Sulfonyl group, para-propyl |

Key Observations :

- In contrast, 4-(trans-4-propylcyclohexyl)benzoyl chloride (C₁₇H₂₁ClO) features a rigid cyclohexyl ring, which may improve thermal stability in polymer applications .

- Functional Group Differences : Replacing the benzoyl group with a sulfonyl (e.g., 4-n-propylbenzenesulfonyl chloride) or acetyl moiety (e.g., 4-propylbenzeneacetyl chloride) alters reactivity. Sulfonyl chlorides are more hydrolytically stable but less reactive toward nucleophiles compared to acyl chlorides .

Hazard Profiles

- 4-Propylbenzoyl Chloride : Classified as corrosive (Risk Phrase R34) due to its acyl chloride functionality, requiring handling under inert conditions .

- 4-Propylbenzeneacetyl Chloride : Shares similar hazards but may exhibit lower volatility due to the acetyl group’s smaller size .

- 4-n-Propylbenzenesulfonyl Chloride : Less corrosive than acyl chlorides but poses risks of sulfonic acid formation upon hydrolysis .

Research Findings and Industrial Relevance

Recent crystallographic studies highlight the role of 4-propylbenzoyl chloride in forming sterically demanding architectures. For example, its incorporation into naphthalene derivatives results in non-planar crystal packing, which is advantageous for optoelectronic materials . Industrial suppliers like Thermo Scientific and Amitychem emphasize its high purity (>99%) for reproducible synthesis , while analogs like 4-(trans-4-propylcyclohexyl)benzoyl chloride are prioritized in niche pharmaceutical applications .

Biologische Aktivität

4-Propylbenzoyl chloride (C10H11ClO), also known as p-propylbenzoyl chloride, is an acyl chloride characterized by its benzoyl group substituted with a propyl chain at the para position. This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its safety and potential applications.

- Molecular Formula: C10H11ClO

- Molecular Weight: 182.65 g/mol

- CAS Number: 52710-27-7

- Boiling Point: 124°C to 126°C (at 10 mmHg)

- Solubility: Reacts with water; soluble in hot hexane, toluene, and dichloromethane .

Biological Activity Overview

The biological activity of 4-propylbenzoyl chloride can be explored through its effects on various biological systems, including ecotoxicological impacts and human health assessments.

Ecotoxicological Effects

Recent studies have highlighted the ecological risks associated with benzoyl chlorides, including 4-propylbenzoyl chloride. These compounds have been shown to affect aquatic life significantly. For instance, a study on benzyl chloride (a related compound) demonstrated harmful effects on various aquatic organisms at low concentrations. The no observed effect concentration (NOEC) was determined for species such as Moina macrocopa and Glyptotendipes tokunagai, indicating that similar effects may be anticipated for 4-propylbenzoyl chloride due to structural similarities .

Table 1: Summary of Ecotoxicological Findings

| Organism | Concentration (µL/L) | Observed Effect |

|---|---|---|

| Moina macrocopa | 1, 2, 4 | Decreased reproduction |

| Glyptotendipes tokunagai | All concentrations | Increased mortality |

| Fish (Zacco platypus) | ≤20% mortality | Toxic symptoms observed post-exposure |

Human Health Impacts

The human health assessment of benzoyl chlorides indicates potential risks associated with exposure. Studies involving animal models have shown that exposure to benzoyl chloride can lead to irritation of the eyes, skin, and respiratory system. In a study involving female ICP mice exposed to varying doses of benzoyl chloride, notable irritation and skin lesions were observed, although no mortality was recorded at lower exposure levels .

Table 2: Summary of Human Health Findings

| Exposure Level (µL/animal) | Duration (weeks) | Observed Effects |

|---|---|---|

| 5 | 37 | Eye and skin irritation |

| 10 | 37 | Alopecia, keratinization |

| 2.3 | 50 | Tumorigenic activity in some cases |

Genotoxicity and Carcinogenicity

In vitro studies suggest that benzoyl chlorides do not exhibit mutagenic or genotoxic potential. Tests conducted using various strains of bacteria yielded negative results for genotoxicity. However, limited evidence suggests a weak carcinogenic potential based on animal studies where skin tumors were observed in some subjects following prolonged exposure .

Q & A

Q. Q1. What are the recommended safety protocols for handling 4-Propylbenzoyl chloride in laboratory settings?

Methodological Answer: 4-Propylbenzoyl chloride, as an acyl chloride, requires stringent safety measures due to its corrosive and moisture-sensitive nature. Key protocols include:

- Personal Protective Equipment (PPE): Wear impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Verify glove integrity before use, as penetration time varies by manufacturer .

- Ventilation: Use fume hoods to avoid inhalation of vapors. Respirators with acid gas cartridges are recommended for high-concentration exposure .

- First Aid: For skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes. For eye exposure, rinse cautiously with water and seek medical attention .

- Storage: Keep in a dry, cool environment under inert gas (e.g., argon) to prevent hydrolysis. Label containers with corrosion warnings .

Q. Q2. What synthetic routes are commonly used to prepare 4-Propylbenzoyl chloride, and how can reaction efficiency be optimized?

Methodological Answer: A standard synthesis involves Friedel-Crafts acylation, adapted from methods for structurally similar benzoyl chlorides (e.g., 4-Phenylbenzoyl-propionic acid synthesis) :

Substrate Preparation: React 4-propylbenzene with a carbonyl source (e.g., phosgene or oxalyl chloride) in anhydrous dichloromethane (DCM).

Catalyst Optimization: Use Lewis acids like AlCl₃ (1.2–1.5 equivalents) to enhance electrophilic acylation efficiency.

Temperature Control: Maintain temperatures between 0–5°C to minimize side reactions (e.g., polyacylation).

Purification: Distill under reduced pressure (boiling point ~120–130°C at 10 mmHg) and confirm purity via NMR or GC-MS.

Advanced Research Questions

Q. Q3. How can X-ray crystallography elucidate the molecular structure and intermolecular interactions of 4-Propylbenzoyl chloride derivatives?

Methodological Answer: X-ray crystallography is critical for resolving bond lengths, angles, and packing motifs. For example, a derivative containing a 4-propylbenzoyl group (2,7-Dimethoxy-8-(4-Propylbenzoyl)Naphthalen-1-ylMethanone) was analyzed using Mo-Kα radiation (λ = 0.71073 Å), revealing:

- Crystal System: Monoclinic, space group P2₁/c .

- Intermolecular Interactions: Weak C–H···O hydrogen bonds (2.5–2.7 Å) between the carbonyl group and methoxy substituents, stabilizing the lattice .

- Torsional Angles: The propyl chain adopts a staggered conformation, minimizing steric hindrance.

Application Tip: For unstable derivatives, use low-temperature (100 K) data collection to reduce thermal motion artifacts .

Q. Q4. What computational methods predict the reactivity and stability of 4-Propylbenzoyl chloride in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:

- Electrophilicity: The carbonyl carbon’s partial positive charge (calculated ~+0.45 e), indicating susceptibility to nucleophilic attack .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing activation energy by 15–20 kJ/mol compared to nonpolar solvents.

- Steric Effects: The propyl group’s bulkiness increases torsional strain in tetrahedral intermediates, slowing hydrolysis kinetics.

Validation: Compare computed IR spectra (e.g., C=O stretching at ~1770 cm⁻¹) with experimental FTIR data to confirm accuracy .

Q. Q5. How do steric and electronic effects of the propyl group influence acylation efficiency in 4-Propylbenzoyl chloride?

Methodological Answer: The propyl substituent impacts reactivity through:

- Steric Hindrance: The alkyl chain reduces accessibility to the carbonyl carbon, decreasing reaction rates with bulky nucleophiles (e.g., tert-butanol) by ~30% compared to methyl analogs .

- Electronic Effects: The electron-donating propyl group slightly destabilizes the acyl chloride, increasing its electrophilicity. Hammett substituent constants (σₚ ≈ -0.15) correlate with enhanced reactivity in SN₂ mechanisms .

Experimental Design: Compare kinetic data (e.g., pseudo-first-order rate constants) of 4-propyl vs. 4-methyl derivatives in acetylation reactions to isolate steric/electronic contributions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.